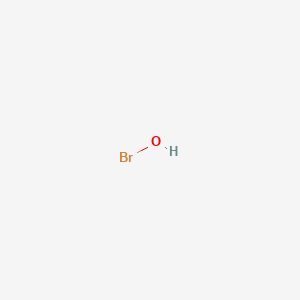
Hypobromous acid
カタログ番号:
B080739
CAS番号:
13517-11-8
分子量:
96.91 g/mol
InChIキー:
CUILPNURFADTPE-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypobromous acid is a bromine oxoacid. It is a conjugate acid of a hypobromite.
特性
CAS番号 |
13517-11-8 |
|---|---|
分子式 |
HBrO BrHO |
分子量 |
96.91 g/mol |
IUPAC名 |
hypobromous acid |
InChI |
InChI=1S/BrHO/c1-2/h2H |
InChIキー |
CUILPNURFADTPE-UHFFFAOYSA-N |
SMILES |
OBr |
正規SMILES |
OBr |
Key on ui other cas no. |
14380-62-2 15656-19-6 13517-11-8 |
同義語 |
HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Norgesterone
Cat. No.: B080657
CAS No.: 13563-60-5
2-Hydroxybenzoylacetonitrile
Cat. No.: B080658
CAS No.: 10523-47-4
Yttrium trihydride
Cat. No.: B080659
CAS No.: 13598-57-7
Azanide;nickel
Cat. No.: B080663
CAS No.: 10534-88-0



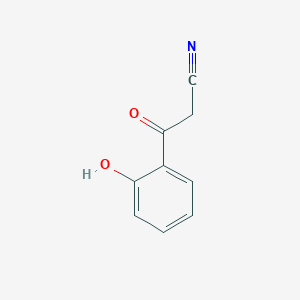
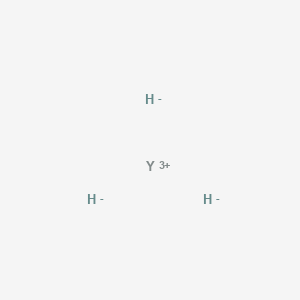


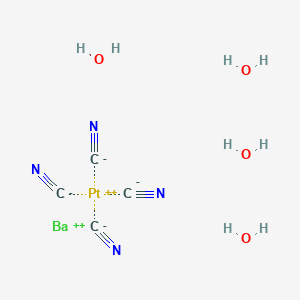

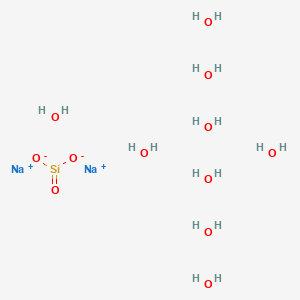
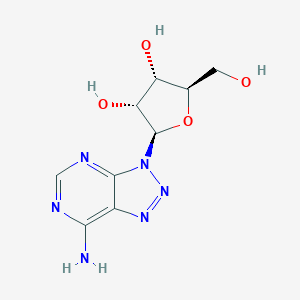
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
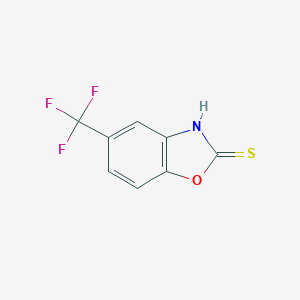

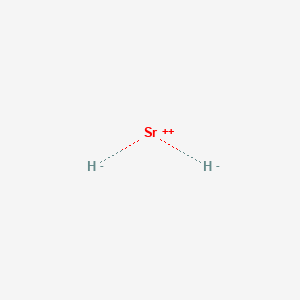
![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)
